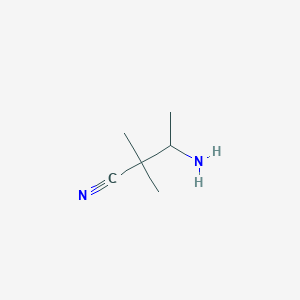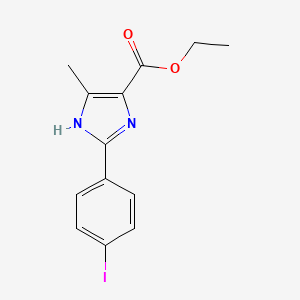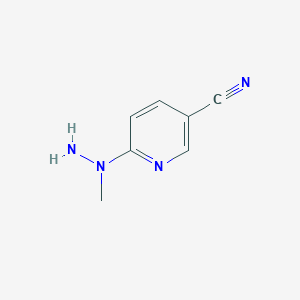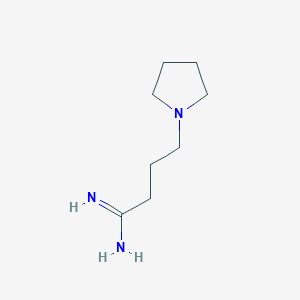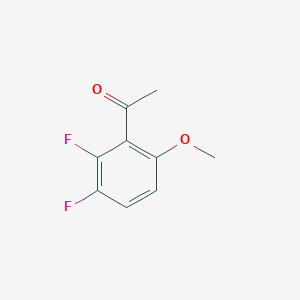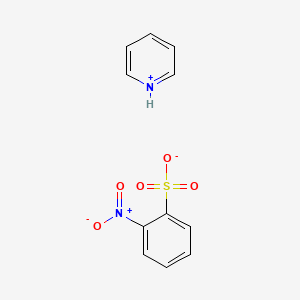
Pyridiniumm-nitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium 3-nitrobenzenesulfonate is a chemical compound with the molecular formula C11H10N2O5S. It is a pyridinium salt formed by the combination of pyridine and 3-nitrobenzenesulfonic acid. This compound is known for its applications in organic synthesis, particularly as a mild acid catalyst used in the formation of cyclic orthoesters, which are used as protecting groups in nucleosides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyridinium 3-nitrobenzenesulfonate can be synthesized through the reaction of pyridine with 3-nitrobenzenesulfonic acid. The reaction typically involves mixing equimolar amounts of pyridine and 3-nitrobenzenesulfonic acid in a suitable solvent, such as ethanol or methanol, and allowing the mixture to react at room temperature. The product is then isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods: In an industrial setting, the production of pyridinium 3-nitrobenzenesulfonate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Pyridinium 3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions where the nitro group is reduced to an amino group.
Reduction: The compound can be reduced to form pyridinium 3-aminobenzenesulfonate.
Substitution: It can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild acidic or basic conditions.
Major Products:
Oxidation: Pyridinium 3-aminobenzenesulfonate.
Reduction: Pyridinium 3-aminobenzenesulfonate.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pyridinium 3-nitrobenzenesulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of pyridinium 3-nitrobenzenesulfonate involves its role as a mild acid catalyst. The compound facilitates the formation of cyclic orthoesters by protonating the carbonyl oxygen of the starting material, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack. This catalytic activity is crucial in the protection of nucleosides and other sensitive functional groups during organic synthesis .
Comparación Con Compuestos Similares
Pyridinium p-toluenesulfonate: Another pyridinium salt used as a catalyst in organic synthesis.
Pyridinium chlorochromate: Used as an oxidizing agent in organic chemistry.
Pyridinium trifluoroacetate: Used as a catalyst in various organic reactions.
Uniqueness: Pyridinium 3-nitrobenzenesulfonate is unique due to its specific application in the formation of cyclic orthoesters and its mild acidic nature, which makes it suitable for reactions involving sensitive functional groups. Its ability to act as both an oxidizing and reducing agent, depending on the reaction conditions, further enhances its versatility in organic synthesis .
Propiedades
Fórmula molecular |
C11H10N2O5S |
|---|---|
Peso molecular |
282.27 g/mol |
Nombre IUPAC |
2-nitrobenzenesulfonate;pyridin-1-ium |
InChI |
InChI=1S/C6H5NO5S.C5H5N/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;1-2-4-6-5-3-1/h1-4H,(H,10,11,12);1-5H |
Clave InChI |
RUCCIRTVEYMEQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[NH+]C=C1.C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Tert-butoxycarbonyl)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12439656.png)
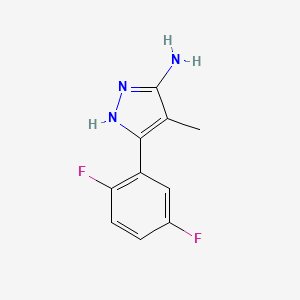
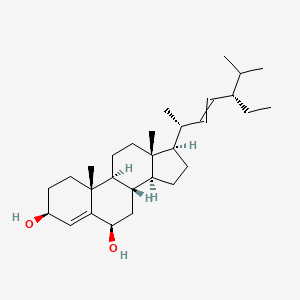

![N-(2-{[3-(cyclohexa-1,4-dien-1-yl)propyl]amino}-1,2-diphenylethyl)-4-methylbenzenesulfonamide](/img/structure/B12439681.png)

![beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-, 3-acetate](/img/structure/B12439690.png)
